![molecular formula C14H11N3O2 B15394528 1-(3-Nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B15394528.png)
1-(3-Nitrobenzyl)-1H-benzo[d]imidazole
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Description
1-(3-Nitrobenzyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Nitrobenzyl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its diverse biological activities. The nitro group at the 3-position of the benzyl moiety is significant as it can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to benzimidazole derivatives. While specific data on this compound is limited, similar compounds have shown promising results against various bacterial strains:
Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzimidazole Derivatives | Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL | |
Pyrrolidine Alkaloids | Bacillus subtilis | 4.69 - 22.9 µM |
Pseudomonas aeruginosa | 11.29 - 77.38 µM |
These findings suggest that structural modifications in related compounds can lead to varying degrees of antimicrobial efficacy, indicating a potential for further exploration of this compound in this area .
Anticancer Potential
Benzimidazole derivatives, including those similar to this compound, have been investigated for their anticancer properties. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a mechanism involving interference with DNA synthesis or cell cycle regulation.
Case Study: Cytotoxicity Assay
In a recent cytotoxicity assay, various benzimidazole derivatives were tested against human cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound (hypothetical) | MCF-7 (breast cancer) | TBD |
HeLa (cervical cancer) | TBD | |
A549 (lung cancer) | TBD |
While specific IC50 values for this compound are yet to be established, the promising activity of related compounds indicates its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their structural features. Key modifications can enhance their potency:
- Nitro Group Positioning : The placement of nitro groups can significantly affect the biological activity.
- Substituent Variability : Different alkyl or aryl groups can modulate solubility and interaction with biological targets.
Understanding these relationships is critical for designing more effective derivatives based on this compound .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)12-5-3-4-11(8-12)9-16-10-15-13-6-1-2-7-14(13)16/h1-8,10H,9H2 |
InChI Key |
XXMOZNYOWUILQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.